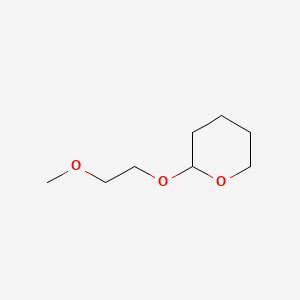
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of a tetrahydropyran ring substituted with a 2-(2-methoxyethoxy) group. This compound is known for its versatility and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted ethers, amines, thiols.
Scientific Research Applications
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-tetrahydro-2H-pyran involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s ether linkage allows it to act as a hydrogen bond acceptor, facilitating interactions with various biomolecules. These interactions can influence the stability and activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used as a solvent and in chemical synthesis.
Diglyme (Bis(2-methoxyethyl) ether): A solvent with a high boiling point, used in various industrial applications.
Tris(2-methoxyethoxy)vinylsilane: A compound with similar ether linkages, used in the production of silane coupling agents.
Uniqueness
2-(2-Methoxyethoxy)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties compared to linear ether compounds. This ring structure enhances its stability and reactivity, making it a valuable compound in various chemical processes .
Properties
CAS No. |
4819-82-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)oxane |
InChI |
InChI=1S/C8H16O3/c1-9-6-7-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3 |
InChI Key |
CENLRESKVLHEPM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


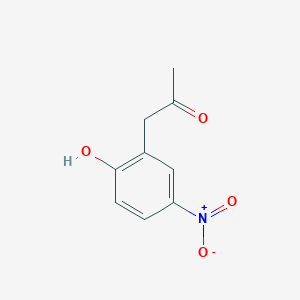
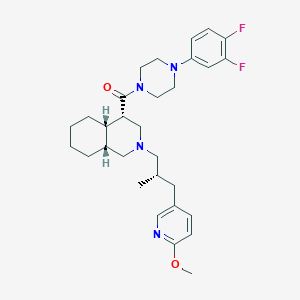
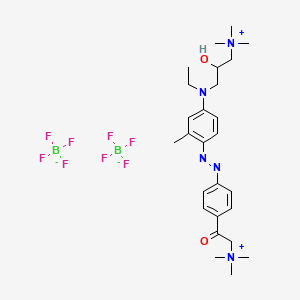

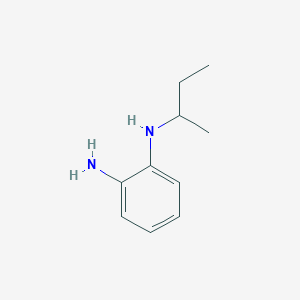

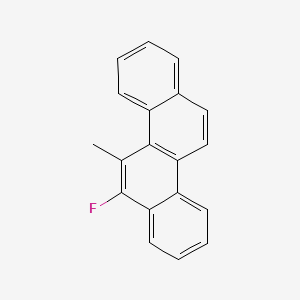

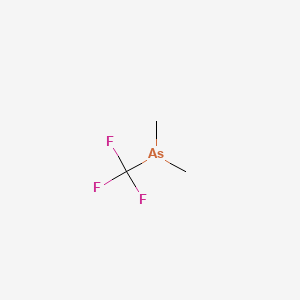

![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
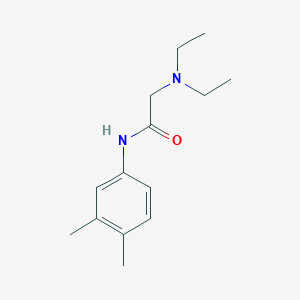
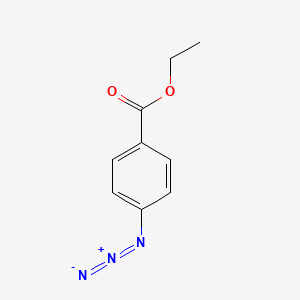
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
